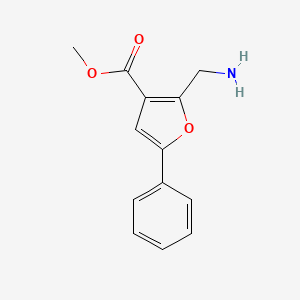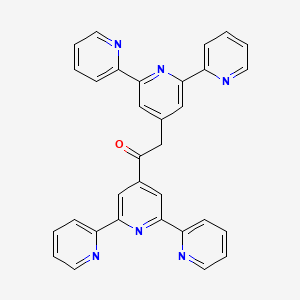
3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline: is a heterocyclic compound that features a thiazole ring substituted with a 3,4-dimethoxyphenyl group and an aniline moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to yield the thiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or sulfonated products.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of various bacterial and fungal strains makes it a valuable compound in microbiology .
Medicine: The compound’s anticancer properties are of particular interest in medicinal chemistry. It has shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as dyes and polymers .
Mécanisme D'action
The mechanism of action of 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
- 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl acetic acid
- 2-(4-Methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-5-yl acetic acid
- 2-(Phenoxymethyl)-1,3-thiazol-4-yl acetic acid
Comparison: Compared to these similar compounds, 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline is unique due to the presence of the aniline moiety, which can enhance its biological activity and specificity. The methoxy groups on the phenyl ring also contribute to its distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C17H16N2O2S |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2O2S/c1-20-15-7-6-11(9-16(15)21-2)14-10-22-17(19-14)12-4-3-5-13(18)8-12/h3-10H,18H2,1-2H3 |
Clé InChI |
YIBUESDYAJGVKC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



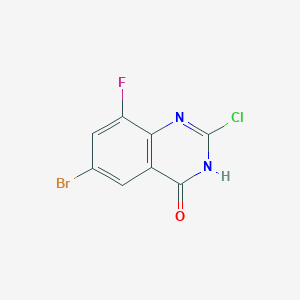

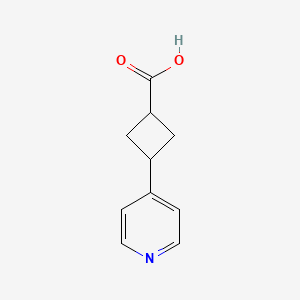

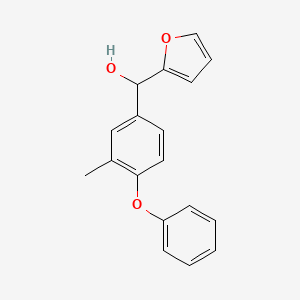
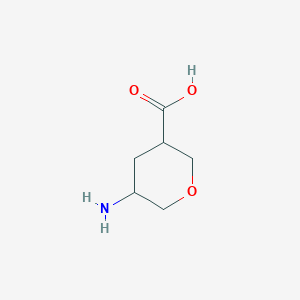
![4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B11769010.png)
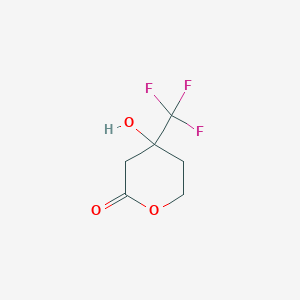
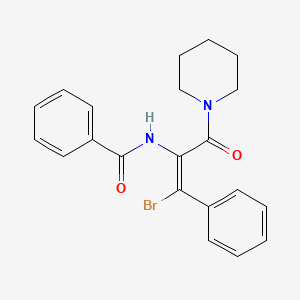
![5-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B11769014.png)

